molecular formula C19H28O2 B13400546 (4-propylphenyl) 4-propylcyclohexane-1-carboxylate

(4-propylphenyl) 4-propylcyclohexane-1-carboxylate

Cat. No.: B13400546
M. Wt: 288.4 g/mol
InChI Key: RELCEVSGWMRCIZ-UHFFFAOYSA-N
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Description

(4-propylphenyl) 4-propylcyclohexane-1-carboxylate is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a propyl group and a carboxylate ester group, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-propylphenyl) 4-propylcyclohexane-1-carboxylate typically involves the esterification of 4-propylcyclohexane-1-carboxylic acid with 4-propylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-propylphenyl) 4-propylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in substituted aromatic compounds.

Scientific Research Applications

(4-propylphenyl) 4-propylcyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and substitution reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-propylphenyl) 4-propylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological pathways. The aromatic ring and cyclohexane moiety contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane derivatives: Compounds like cyclohexanone and cyclohexanol share structural similarities.

    Aromatic esters: Compounds such as methyl benzoate and ethyl phenylacetate have similar ester functional groups.

Uniqueness

(4-propylphenyl) 4-propylcyclohexane-1-carboxylate is unique due to its combination of a cyclohexane ring and an aromatic ester group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

(4-propylphenyl) 4-propylcyclohexane-1-carboxylate

InChI

InChI=1S/C19H28O2/c1-3-5-15-7-11-17(12-8-15)19(20)21-18-13-9-16(6-4-2)10-14-18/h9-10,13-15,17H,3-8,11-12H2,1-2H3

InChI Key

RELCEVSGWMRCIZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)CCC

Origin of Product

United States

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